Imidazo[1,2-A]pyrimidin-3-ylmethanamine
Description
Imidazo[1,2-a]pyrimidin-3-ylmethanamine is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings, with a methanamine substituent at the C3 position. Studies highlight its role as a precursor for cytotoxic and antimicrobial agents, with derivatives demonstrating activity against cancer cell lines (e.g., MCF-7, HeLa) and pathogens like Staphylococcus aureus . In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses suggest moderate solubility and blood-brain barrier (BBB) penetration, though these properties vary with substituents .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H,4,8H2 |
InChI Key |
YVQWSRYZTLZPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methanamine group can then be introduced through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of Imidazo[1,2-A]pyrimidin-3-ylmethanamine often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-3-ylmethanone, while reduction may produce various amine derivatives .
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-3-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrimidin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyrimidin-3-ylmethanamine (Pyrimidine core):
Imidazo[1,2-a]pyridine-3-methanamine (Pyridine core):
Key Structural Differences
Substituent Effects on Pharmacological Profiles
Methanamine Position and Alkylation
C3-Methanamine (Imidazo[1,2-a]pyrimidin-3-ylmethanamine):
C2-Aryl Substitutions (e.g., 2-(4-Methoxyphenyl)):
ADMET Comparison
Therapeutic Potential
Imidazo[1,2-a]pyrimidin-3-ylmethanamine Derivatives:
Imidazo[1,2-a]pyridine Analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
